1-Benzyl-6-methoxy-isatin

Description

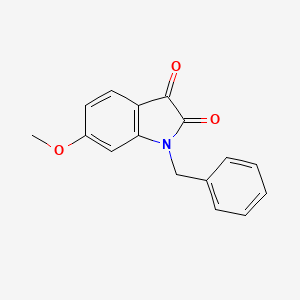

1-Benzyl-6-methoxy-isatin is a synthetic derivative of isatin (indole-2,3-dione), a heterocyclic compound with a fused benzene and pyrrole ring. The compound features a benzyl group substituted at the N-1 position of the isatin core and a methoxy group at the C-6 position of the aromatic ring. This dual substitution pattern confers unique electronic and steric properties, making it a subject of interest in pharmaceutical and organic chemistry research. Isatin derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Properties

Molecular Formula |

C16H13NO3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

1-benzyl-6-methoxyindole-2,3-dione |

InChI |

InChI=1S/C16H13NO3/c1-20-12-7-8-13-14(9-12)17(16(19)15(13)18)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

XLUJRADDEQTZIO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=O)N2CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomerism: N-1 vs. C-6 Substitution

A key structural analog is 6-Benzyloxyisatin (CAS 170656-31-2), which substitutes a benzyloxy group at the C-6 position instead of the N-1 benzyl and C-6 methoxy groups found in the target compound . This positional isomerism significantly alters reactivity:

- In contrast, the C-6 benzyloxy group in 6-Benzyloxyisatin introduces steric hindrance and electron-donating effects at the aromatic ring.

- Stability : N-substituted isatins are generally more resistant to hydrolysis compared to O-substituted derivatives due to the stability of the amide bond versus ether linkages.

Functional Group Variations: Methoxy vs. Benzyloxy

The methoxy group at C-6 in 1-Benzyl-6-methoxy-isatin is smaller and less lipophilic than the benzyloxy group in 6-Benzyloxyisatin. This difference impacts:

- Synthetic Flexibility : Methoxy groups are easier to introduce via alkylation or demethylation reactions, offering broader derivatization opportunities.

Core Structure Differences: Isatin vs. Benzoic Acid Derivatives

Comparisons with substituted benzoic acid derivatives, such as 2-methoxy-6-[1-(1-naphthalenyl)ethyl]benzoic acid (CAS 62064-41-9), highlight the role of core structure :

- Acidity : Benzoic acid derivatives exhibit higher acidity (pKa ~4.2) due to the carboxylic acid group, whereas isatin’s lactam ring results in weaker acidity (pKa ~8.5).

- Biological Interactions : The planar isatin core may facilitate π-π stacking with biological targets, unlike the flexible aliphatic chains in benzoate esters (e.g., methyl benzoate, CAS 93-58-3) .

Research Findings and Implications

- Synthetic Accessibility : N-alkylation of isatin (for this compound) is typically achieved via nucleophilic substitution under basic conditions, while O-alkylation (for 6-Benzyloxyisatin) requires protecting group strategies .

- Biological Relevance: The N-benzyl group in this compound may enhance binding to enzymes like monoamine oxidase (MAO), a target for neuroprotective agents, compared to O-substituted analogs .

- Thermodynamic Stability : Computational studies suggest that N-substituted isatins exhibit lower energy conformations than O-substituted derivatives, favoring their use in solid-phase synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.